molecular formula C15H10BrClN2OS B2596393 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 35977-19-6

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2596393
CAS No.: 35977-19-6
M. Wt: 381.67
InChI Key: BMVPGLIPXFJZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.

    Introduction of the Bromine and Chlorophenyl Groups: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Sulfanyl Group: This can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions:

Scientific Research Applications

6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to inflammation or cell proliferation .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives and heterocyclic compounds with similar functional groups. For example:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVPGLIPXFJZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.